REACTION_CXSMILES
|
Cl.[C:2]([NH:10][NH2:11])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-:12][C:13]#[N:14].[K+]>O>[C:2]([NH:10][NH:11][C:13]([NH2:14])=[O:12])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3|
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Name
|
|
Quantity
|
78.2 g
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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68 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
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Name
|
potassium cyanate
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Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four neck flask (1000 ml) equipped with a thermometer and a stirrer
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Type
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ADDITION
|
Details
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Added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
FILTRATION
|
Details
|
crystal was filtered off
|
Type
|
WASH
|
Details
|
washed with 200 ml of deionized water
|
Type
|
CUSTOM
|
Details
|
This was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain white crystal
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |